4-Hydrazinobenzoic Acid-d4 Hydrochloride

Description

BenchChem offers high-quality 4-Hydrazinobenzoic Acid-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinobenzoic Acid-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

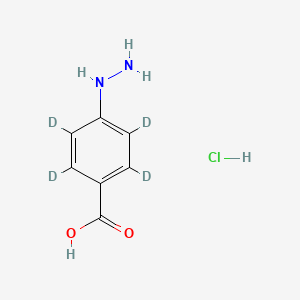

2,3,5,6-tetradeuterio-4-hydrazinylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H/i1D,2D,3D,4D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLQMKQBCHYRLC-FOMJDCLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NN)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857700 |

Source

|

| Record name | 4-Hydrazinyl(~2~H_4_)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-67-0 |

Source

|

| Record name | 4-Hydrazinyl(~2~H_4_)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid-d4 Hydrochloride: Principles and Applications

Introduction: The Significance of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, the pursuit of precision and reliability is paramount. Stable isotope-labeled compounds, such as 4-Hydrazinobenzoic Acid-d4 Hydrochloride, represent a cornerstone in achieving these goals. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, offers a subtle yet powerful modification to a molecule's properties.[1][2] This "heavy" labeling provides a unique mass signature that is invaluable in a range of applications, most notably in pharmacokinetic and metabolic studies where it serves as an ideal internal standard for mass spectrometry-based quantification.[3][4]

The strategic incorporation of deuterium can significantly enhance the metabolic stability of drug candidates by fortifying C-H bonds susceptible to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[4] This can lead to improved pharmacokinetic profiles, reduced dosing frequencies, and potentially lower toxicity by altering metabolic pathways.[3] 4-Hydrazinobenzoic Acid, a versatile bifunctional molecule in its own right, is a critical building block in the synthesis of various pharmaceuticals, including the iron chelator Deferasirox and novel anticancer agents.[5][6][7] Its deuterated form, 4-Hydrazinobenzoic Acid-d4 Hydrochloride, therefore, is not merely a research chemical but a key enabler for the development of safer and more effective therapeutics.

This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and applications of 4-Hydrazinobenzoic Acid-d4 Hydrochloride, with a focus on its practical implementation in a research and drug development setting.

Chemical Structure and Physicochemical Properties

The foundational structure of 4-Hydrazinobenzoic Acid-d4 Hydrochloride consists of a benzene ring substituted with a carboxylic acid group and a hydrazine group, in a para configuration. The key feature of this variant is the replacement of the four hydrogen atoms on the aromatic ring with deuterium atoms. This isotopic substitution is crucial for its application as an internal standard, as it imparts a 4-dalton mass shift without significantly altering the molecule's chemical reactivity or chromatographic behavior.[8]

The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media, which is a significant advantage for its use in biological matrices.[9]

| Property | Value | Source(s) |

| Chemical Name | 2,3,5,6-tetradeuterio-4-hydrazinylbenzoic acid;hydrochloride | [9][10] |

| CAS Number | 1246816-67-0 | [9][10][11] |

| Molecular Formula | C₇H₅D₄ClN₂O₂ | [10] |

| Molecular Weight | 192.64 g/mol | [9][10] |

| Appearance | Beige Solid | [9] |

| Purity | >98% | [9] |

| Solubility | Soluble in Water | [9] |

| Unlabeled CAS | 24589-77-3 | [10] |

Structural Characterization: A Spectroscopic Overview

While specific, publicly available spectra for 4-Hydrazinobenzoic Acid-d4 Hydrochloride are limited, its expected spectroscopic features can be reliably predicted based on the well-characterized non-deuterated analog and the known effects of deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most notable feature in the ¹H NMR spectrum would be the absence of signals in the aromatic region (typically ~6.8-7.8 ppm for the non-deuterated form). The only observable proton signals would be from the exchangeable protons on the carboxylic acid and hydrazine hydrochloride groups.

-

¹³C NMR: The ¹³C NMR spectrum would be very similar to the non-deuterated compound, showing characteristic signals for the carboxyl carbon and the four aromatic carbons. The carbon atoms directly bonded to deuterium will exhibit splitting due to C-D coupling and may show a slight isotopic shift.

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show a single resonance in the aromatic region, confirming the presence and location of the deuterium labels.

-

-

Mass Spectrometry (MS): In a high-resolution mass spectrum, the molecular ion peak would confirm the mass of 192.0604 Da.[10] The isotopic pattern would clearly show the incorporation of four deuterium atoms. Electrospray ionization (ESI) in positive mode would likely show a prominent ion corresponding to [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and hydrazine hydrochloride moieties. A key difference compared to the non-deuterated form would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2250 cm⁻¹) than C-H stretches (around 3000-3100 cm⁻¹).

Synthesis of Deuterated 4-Hydrazinobenzoic Acid

The synthesis of isotopically labeled compounds requires a strategic approach to introduce the deuterium atoms at the desired positions. A common and effective method for synthesizing deuterated 4-hydrazinobenzoic acid involves a multi-step process starting from a deuterated precursor, such as d8-toluene. The following protocol is adapted from a reported synthesis of a d4-labeled isotopomer of Deferasirox, for which deuterated 4-hydrazinobenzoic acid is a key intermediate.[1]

Experimental Protocol: Synthesis of 4-Hydrazinobenzoic Acid-d4

-

Step 1: Preparation of p-Aminobenzoic Acid-d4

-

Start with 4-nitrobenzoic acid-d4, which can be synthesized from d8-toluene.

-

In a round-bottom flask, dissolve 4-nitrobenzoic acid-d4 (e.g., 10 g, 0.06 mol) in methanol (100 mL).

-

The nitro group is then reduced to an amine group. A common method is catalytic hydrogenation using a palladium catalyst and a hydrogen source like ammonium formate. This reaction can be efficiently carried out under microwave irradiation to reduce reaction times.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield p-aminobenzoic acid-d4.

-

-

Step 2: Diazotization and Reduction to 4-Hydrazinobenzoic Acid-d4

-

To a cooled solution (0-5 °C) of p-aminobenzoic acid-d4 (e.g., 6 g, 0.04 mol) in water (30 mL) and concentrated HCl (30 mL), slowly add a solution of sodium nitrite to form the diazonium salt.

-

The resulting diazonium salt solution is then slowly added to a reducing agent solution (e.g., sodium sulfite) to reduce the diazonium group to a hydrazine.

-

The reaction mixture is stirred, and the temperature is carefully controlled.

-

After the reaction is complete, the pH is adjusted to precipitate the 4-hydrazinobenzoic acid-d4 product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

-

Step 3: Formation of the Hydrochloride Salt

-

The free base of 4-hydrazinobenzoic acid-d4 can be converted to the hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid.

-

The resulting hydrochloride salt is then isolated by filtration or evaporation.

-

Application in Bioanalytical Chemistry: Use as an Internal Standard

A primary application of 4-Hydrazinobenzoic Acid-d4 Hydrochloride is as a starting material for the synthesis of deuterated internal standards for use in quantitative bioanalysis by LC-MS/MS. A deuterated internal standard is the "gold standard" for correcting for variability in sample preparation and instrument response.[8]

The following is a representative workflow for the quantification of a hypothetical drug in human plasma, using a deuterated analog synthesized from 4-Hydrazinobenzoic Acid-d4 Hydrochloride as the internal standard.

Experimental Protocol: Quantification of a Drug in Human Plasma using a Deuterated Internal Standard

-

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the analyte (drug) and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

-

-

2. Sample Preparation (Protein Precipitation): [4][5]

-

Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

-

Add 20 µL of the IS working solution to each sample. Vortex briefly. The early addition of the IS is crucial to account for variability in subsequent steps.

-

Add 300 µL of cold acetonitrile (or a 1:1 mixture of methanol/acetonitrile) to precipitate the plasma proteins.[12]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Determine the optimal precursor ion → product ion transitions for both the analyte and the deuterated IS by infusing pure solutions of each into the mass spectrometer. For example:

-

Analyte: m/z 350.2 → 150.1

-

Deuterated IS: m/z 354.2 → 150.1 (Note the 4-dalton shift in the precursor ion)

-

-

Optimize instrument parameters such as collision energy and source temperatures.

-

-

-

4. Data Processing and Quantification:

-

Integrate the peak areas for the MRM transitions of the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagram: Bioanalytical Workflow

Caption: A typical workflow for the quantification of a drug in plasma using a deuterated internal standard and LC-MS/MS.

Relevance in Anticancer Drug Discovery

Beyond its utility in bioanalysis, the 4-hydrazinobenzoic acid scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Numerous studies have demonstrated that derivatives of 4-hydrazinobenzoic acid exhibit cytotoxic activity against various cancer cell lines.[10][13][14]

One of the key mechanisms through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[10][13][15] Apoptosis is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. A critical family of proteins that governs the intrinsic pathway of apoptosis is the B-cell lymphoma 2 (Bcl-2) family.[6][9][16] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing apoptosis and promoting cell survival.[6]

Therapeutic strategies aimed at inhibiting these anti-apoptotic proteins can restore the cell's ability to undergo apoptosis. This process ultimately leads to the activation of a cascade of proteases known as caspases (e.g., Caspase-9, Caspase-3), which are the executioners of apoptosis.[17][18][19][20] Studies have shown that certain derivatives of 4-hydrazinobenzoic acid can inhibit the proliferation of cancer cells, such as the MCF-7 breast cancer cell line, through the induction of apoptosis.[10][13]

The deuteration of such anticancer drug candidates, using 4-Hydrazinobenzoic Acid-d4 Hydrochloride as a starting material, could offer a strategic advantage by potentially improving their metabolic stability and pharmacokinetic properties, thereby enhancing their therapeutic efficacy.

Diagram: Simplified Apoptosis Signaling Pathway

Caption: The role of Bcl-2 family proteins and caspases in the intrinsic apoptosis pathway, a target for anticancer agents derived from 4-hydrazinobenzoic acid.

Conclusion

4-Hydrazinobenzoic Acid-d4 Hydrochloride is more than just an isotopically labeled compound; it is a sophisticated tool that empowers researchers and drug developers to achieve higher standards of accuracy and to explore new therapeutic avenues. Its application as a precursor for internal standards in LC-MS/MS bioanalysis is critical for the reliable assessment of drug pharmacokinetics. Furthermore, the underlying chemical scaffold holds significant promise in the development of novel anticancer therapeutics. As the demand for more robust and efficient drug development pipelines continues to grow, the strategic use of deuterated building blocks like 4-Hydrazinobenzoic Acid-d4 Hydrochloride will undoubtedly play an increasingly vital role.

References

-

Jain, R., et al. (2015). Synthesis of deuterium-labelled isotopomer of deferasirox. Journal of Labelled Compounds and Radiopharmaceuticals, 58(8), 335-338. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-653. [Link]

-

deutraMed. (2020). How using deuterium in pharmaceuticals is gaining momentum. [Link]

-

PubChem. 4-Hydrazinobenzoic acid. [Link]

-

Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]

-

Tiwari, P., et al. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]

-

Al-Ostoot, F. H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31665-31675. [Link]

-

Pharmaffiliates. 1246816-67-0| Chemical Name : 4-Hydrazinobenzoic Acid-d4 Hydrochloride. [Link]

-

ResearchGate. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile | Request PDF. [Link]

-

Kamal, Z., et al. (2025). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. Trends in Sciences, 22(21), 1-15. [Link]

-

ResearchGate. Derivative 4 induces caspase 3/9 activation. [Link]

-

Li, T., et al. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Journal of Pharmaceutical and Biomedical Analysis, 151, 22-28. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

-

IonSource. (2016). Sample Preparation. [Link]

-

Trends in Sciences. (2024). Evaluation of Cytotoxicity and Apoptosis Induced by Coumarin Hydrazide-Hydrazone Derivatives in Human Hepatocellular Carcinoma C. [Link]

-

Spencer, D. M., et al. (1996). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 93(25), 14499-14504. [Link]

-

ResearchGate. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]

-

Van de Craen, M., et al. (1997). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. The Journal of Experimental Medicine, 185(5), 969-975. [Link]

-

Li, Y., et al. (2022). Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies. Cellular & Molecular Immunology, 19(8), 926-938. [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. tecan.com [tecan.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ionsource.com [ionsource.com]

- 6. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. texilajournal.com [texilajournal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. opentrons.com [opentrons.com]

- 15. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Caspases Inhibitors and Activators [sigmaaldrich.com]

- 19. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated 4-Hydrazinobenzoic Acid for High-Precision Quantitative Mass Spectrometry

Abstract

In the landscape of quantitative bioanalysis, particularly within drug development and clinical diagnostics, the demand for precision, accuracy, and reliability is non-negotiable. Stable isotope-labeled internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods, effectively mitigating analytical variability.[1][2][3] This guide provides an in-depth examination of deuterated 4-Hydrazinobenzoic Acid (d-4-HBA), a superior derivatization agent and internal standard for the quantification of carbonyl-containing compounds. We will explore the fundamental principles of its application, its key physicochemical properties, detailed derivatization protocols, and mass spectrometric behavior, offering researchers a comprehensive resource for method development and validation.

The 'Why': Derivatization and Stable Isotope Labeling in Quantitative Analysis

Modern mass spectrometers offer exceptional sensitivity, yet quantitative accuracy can be compromised by several factors, including sample matrix effects, variations in extraction recovery, and instrument drift.[4] The use of a stable isotope-labeled (SIL) internal standard, which is added to a sample at the earliest stage of preparation, is the most effective strategy to correct for these sources of error.[1][4]

A SIL internal standard is chemically identical to the analyte of interest but has been enriched with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it distinguishable by its higher mass.[2][5] Because the SIL standard and the native analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's source.[3] By measuring the ratio of the analyte's signal to the known concentration of the SIL internal standard, a highly accurate and precise quantification can be achieved.[6]

For analytes that suffer from poor ionization efficiency or chromatographic retention, such as many small aldehydes and ketones, chemical derivatization is employed.[7][8] Derivatization converts the analyte into a more readily detectable form. 4-Hydrazinobenzoic Acid (4-HBA) is an excellent derivatizing agent for carbonyl compounds, reacting with them to form stable hydrazones.[9][10] The resulting derivative incorporates a carboxylic acid group, which is readily ionized, significantly enhancing detection sensitivity in electrospray ionization (ESI) mass spectrometry. By using a deuterated version of 4-HBA as the internal standard, we combine the benefits of derivatization with the quantitative power of isotope dilution.

Core Properties of Deuterated 4-Hydrazinobenzoic Acid (d-4-HBA)

The efficacy of d-4-HBA as an internal standard is rooted in its specific physicochemical properties. The deuterium atoms are strategically placed on the benzene ring, a non-exchangeable position, which prevents H/D back-exchange under typical experimental conditions and ensures the stability of the isotopic label.[4]

| Property | Value / Description | Rationale & Importance |

| Chemical Formula | C₇H₄D₄N₂O₂ | The incorporation of four deuterium atoms provides a significant mass shift. |

| Molecular Weight (Native) | 152.15 g/mol [11][12][13] | Baseline mass of the non-deuterated derivatizing agent. |

| Molecular Weight (d4) | 156.17 g/mol | Provides a +4 Da mass shift, which is sufficient to prevent isotopic overlap. |

| Isotopic Purity | Typically >98% | High isotopic purity is crucial to minimize signal contribution at the native analyte's mass, ensuring accurate quantification.[2] |

| Chemical Purity | Typically >97% | High chemical purity ensures that side reactions are minimized and the derivatization reaction proceeds efficiently.[13] |

| Reactive Group | Hydrazine (-NHNH₂) | Selectively reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[7][10] |

| Ionizable Group | Carboxylic Acid (-COOH) | Provides a site for efficient deprotonation, enabling high-sensitivity detection by ESI-MS in negative ion mode. |

The Derivatization Mechanism: A Self-Validating System

The reaction between 4-HBA and a carbonyl compound is a nucleophilic addition-elimination reaction that forms a stable hydrazone.[9][10] This process is typically catalyzed by a small amount of acid.

The Causality Behind the Choice of Acidic Conditions: The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. This enhances its susceptibility to nucleophilic attack by the primary amine of the hydrazine group. The subsequent steps involve proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[9] This well-understood mechanism ensures a reliable and reproducible derivatization.

Experimental Protocol: Derivatization of Carbonyls with d-4-HBA

This protocol provides a robust framework for the derivatization of carbonyl-containing analytes in a sample matrix (e.g., plasma, urine).

Reagents and Materials:

-

Analyte stock solution

-

Deuterated 4-Hydrazinobenzoic Acid (d-4-HBA) internal standard stock solution (e.g., 1 mg/mL in methanol)

-

Native 4-Hydrazinobenzoic Acid (4-HBA) derivatization reagent (e.g., 10 mg/mL in 50:50 acetonitrile:water with 0.5% formic acid)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Deionized water

-

Sample matrix (e.g., plasma)

-

Microcentrifuge tubes

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

-

Internal Standard Spiking (The Trustworthiness Pillar):

-

Add 10 µL of the d-4-HBA internal standard stock solution to the plasma.

-

Scientist's Note: Spiking the internal standard at the very beginning is critical. It ensures that the d-4-HBA experiences the exact same sample processing, extraction losses, and matrix effects as the native analyte, which is the foundation of accurate quantification.[4]

-

-

Protein Precipitation:

-

Add 200 µL of cold acetonitrile to the sample to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

-

-

Derivatization Reaction:

-

Add 50 µL of the native 4-HBA derivatization reagent to the supernatant.

-

Vortex briefly to mix.

-

Incubate the reaction mixture at 50°C for 20 minutes. The optimal temperature and time may vary depending on the specific analyte and should be optimized during method development.[9]

-

-

Sample Dilution and Analysis:

-

After incubation, dilute the sample as needed with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer the final solution to an HPLC vial for LC-MS analysis.

-

Mass Spectrometry Analysis and Data Interpretation

The analysis of 4-HBA derivatives is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in negative ion mode.

Expected Mass Spectrometric Behavior:

The carboxylic acid group on the 4-HBA tag is readily deprotonated, leading to a strong signal for the [M-H]⁻ ion in negative ESI mode. For fragmentation (MS/MS), the most common and stable fragmentation involves the loss of CO₂ (44 Da) from the carboxylate group. This provides a highly specific and sensitive transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantification.

| Analyte Derivative | Parent Ion [M-H]⁻ (m/z) | Primary Product Ion (m/z) | MRM Transition |

| Native Analyte-HBA | [Mass of Aldehyde + 134.05] | [Parent Ion - 44.01] | [M+134.05] -> [M+90.04] |

| d4-HBA Internal Standard | [Mass of Aldehyde + 138.07] | [Parent Ion - 44.01] | [M+138.07] -> [M+94.06] |

Note: The exact masses will vary based on the specific aldehyde or ketone being analyzed.

Data Analysis: The quantification is based on the peak area ratio of the MRM transition for the native analyte-HBA derivative to that of the d-4-HBA internal standard derivative. A calibration curve is constructed using standards of known analyte concentrations (also derivatized), and the concentration of the unknown sample is determined from this curve.

Conclusion

Deuterated 4-Hydrazinobenzoic Acid is a powerful tool for any scientist or researcher needing to quantify carbonyl-containing compounds with high confidence. Its properties as a stable, non-exchangeable isotopic label, combined with its efficacy as a derivatization agent that enhances ionization, make it an ideal internal standard. The methodologies described herein provide a self-validating system that corrects for analytical variability, ensuring the generation of accurate, precise, and trustworthy data essential for drug development and advanced scientific research.

References

-

Bo, T., & Zhang, X. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2081), 20150368. [Link]

-

Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets. [Link]

-

University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. UWPR. [Link]

-

Gevaert, K., & Vandekerckhove, J. (2002). Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. Methods in Molecular Biology, 194, 259-270. [Link]

-

Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Hoorelbeke, B., Demol, H., ... & Vandekerckhove, J. (2000). Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed. [Link]

-

Sato, T., et al. (2026). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry. Analytical Sciences. [Link]

-

de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 182-189. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Saito, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2410. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-hydrazinobenzoic acid. PubChem Compound Database. [Link]

-

de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed. [Link]

-

Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University. [Link]

-

Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 690. [Link]

-

SIELC Technologies. (2018). 4-Hydrazinobenzoic acid. SIELC Technologies. [Link]

-

Reddy, G. S., et al. (2026). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

-

Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 21(8), 775-786. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 6. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

- 7. mdpi.com [mdpi.com]

- 8. ddtjournal.com [ddtjournal.com]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]

- 13. 4-肼基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

4-Hydrazinobenzoic Acid-d4 Hydrochloride CAS number and identifiers

The following technical guide is structured to provide an exhaustive analysis of 4-Hydrazinobenzoic Acid-d4 Hydrochloride , focusing on its critical application as an internal standard in the quantification of genotoxic impurities.

Precision Quantification of Genotoxic Hydrazines in Pharmaceutical Matrices

Executive Summary

4-Hydrazinobenzoic Acid-d4 Hydrochloride (CAS: 1246816-67-0) is the stable isotope-labeled analog of 4-hydrazinobenzoic acid (4-HBA).[1] It serves as the definitive Internal Standard (IS) for the trace quantification of 4-HBA, a known genotoxic impurity (GTI) and metabolite found in pharmaceutical ingredients (e.g., Deferasirox) and natural products (Agaritine metabolism).[1]

In LC-MS/MS bioanalysis, the use of this deuterated isotopolog is non-negotiable for regulatory compliance (ICH M7 guidelines).[1] It corrects for ionization suppression, matrix effects, and extraction variability that standard external calibration cannot address.[1] This guide details the physicochemical properties, synthesis logic, and a self-validating analytical protocol for its use.[1]

Chemical Identity & Specifications

The hydrochloride salt form is preferred over the free base due to enhanced stability against oxidation—a critical attribute for hydrazine derivatives.[1]

| Parameter | Specification |

| Chemical Name | 4-Hydrazinobenzoic Acid-d4 Hydrochloride |

| CAS Number | 1246816-67-0 |

| Unlabeled Parent CAS | 24589-77-3 (HCl salt); 619-67-0 (Free acid) |

| Molecular Formula | C₇H₅D₄ClN₂O₂ (Salt) / C₇H₄D₄N₂O₂[1][][3][4] · HCl |

| Molecular Weight | 192.64 g/mol (Salt); 156.18 g/mol (Free base equivalent) |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 97% (HPLC) |

| Solubility | Soluble in Water, Methanol, DMSO |

| Appearance | Beige to light yellow solid |

| SMILES | [2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NN)[2H].Cl |

Technical Application: Genotoxic Impurity Profiling

The Mechanism of Action

Hydrazines are nucleophilic and can react with DNA, posing a mutagenic risk.[1] Regulatory bodies (FDA, EMA) require quantification of these impurities at trace levels (ppm/ppb).[1]

The d4-isotopolog provides a mass shift of +4 Da relative to the analyte.[1] This shift is sufficient to avoid isotopic crosstalk (overlap with the M+4 natural isotope abundance of the analyte), ensuring that the signal measured for the IS is purely from the spiked material.[1]

Diagram: Analytical Logic

The following diagram illustrates the role of the d4-IS in correcting matrix effects during LC-MS/MS analysis.

Caption: Workflow demonstrating how co-elution of the d4-IS corrects for ionization suppression in the MS source.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

Objective: Quantify 4-Hydrazinobenzoic acid in a drug substance using the d4-HCl internal standard. Self-Validation: The protocol uses a "Bracketing Calibration" approach with the d4-IS to validate system performance continuously.[1]

A. Reagent Preparation[1][6]

-

Stock Solution A (Analyte): Dissolve 10 mg of native 4-Hydrazinobenzoic acid in 10 mL Methanol (1 mg/mL).

-

Stock Solution B (IS): Dissolve 10 mg of 4-Hydrazinobenzoic Acid-d4 Hydrochloride in 10 mL Methanol (1 mg/mL).

-

Note: Correct for the HCl salt mass (MW 192.64 vs 156.[1]18) to ensure molar equivalence if necessary, though usually, IS concentration precision is less critical than its consistency.

-

-

Working IS Solution: Dilute Stock B with water/methanol (50:50) to a final concentration of 1 µg/mL.[1]

B. Sample Preparation (Standard Addition/Spike)[1][6][7]

-

Weigh 50 mg of the Drug Substance (Sample).[1]

-

Dissolve in 1.0 mL of suitable solvent (e.g., DMSO/Water).

-

Spike: Add 50 µL of Working IS Solution to the sample.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

C. LC-MS/MS Conditions[1][8][9]

-

Column: C18 with Polar Embedding (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP).[1]

-

Reasoning: Hydrazines are polar; standard C18 columns may result in early elution and poor separation from matrix salts.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

-

Detection: ESI Positive Mode (MRM).

D. MRM Transitions (Mass Spectrometry)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-HBA (Analyte) | 153.1 [M+H]⁺ | 136.1 [M-NH3]⁺ | 15 |

| 4-HBA (Analyte) | 153.1 [M+H]⁺ | 109.1 [M-CO2]⁺ | 25 |

| 4-HBA-d4 (IS) | 157.1 [M+H]⁺ | 140.1 [M-NH3]⁺ | 15 |

Note: The d4-IS transition (157.1 -> 140.[1]1) tracks the loss of ammonia, preserving the deuterated aromatic ring.

Synthesis Pathway (Conceptual)

Understanding the synthesis ensures the researcher is aware of potential isotopic scrambling or impurities.[1] The d4-HCl salt is typically synthesized from 4-Aminobenzoic acid-d4 (PABA-d4).[1]

Caption: Synthesis via diazotization of deuterated PABA followed by reduction.

Handling, Stability & Safety

-

Toxicity: Hydrazines are potential carcinogens.[1][6] Handle in a fume hood with double gloving.[1]

-

Light Sensitivity: 4-HBA derivatives are photosensitive.[1] Store in amber vials.

-

Oxidation: The free hydrazine group is susceptible to oxidation.[1] The Hydrochloride salt significantly mitigates this, but solutions should be prepared fresh or stored at -20°C.[1]

-

Storage: Solid form must be stored at 2-8°C (or -20°C for long term) under inert atmosphere (Argon/Nitrogen) if possible.

References

-

Tiwari, P., et al. (2013).[1][6] "Low Level Determination of Genotoxic Impurity in Deferasirox Formulation." Journal of Analytical Sciences, Methods and Instrumentation. Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12089: 4-Hydrazinobenzoic acid.[1] Available at: [Link][1]

Sources

Precision Quantitation of 4-Hydrazinobenzoic Acid (4-HBA) using Stable Isotope Dilution: A Technical Guide

Executive Summary

4-Hydrazinobenzoic Acid (4-HBA) occupies a unique dual niche in bioanalytical chemistry. It is simultaneously a genotoxic impurity (GTI) monitored in pharmaceutical APIs (e.g., Deferasirox) and a highly efficient derivatizing agent for profiling carbonyl-containing metabolites (aldehydes, reducing sugars).

This guide details the application of 4-Hydrazinobenzoic Acid-d4 (4-HBA-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike external standardization, 4-HBA-d4 compensates for matrix effects, ionization suppression, and extraction variability in real-time, fulfilling the rigorous requirements of ICH M7 guidelines for mutagenic impurities.

Part 1: The Chemistry of Quantitation

Why 4-HBA-d4? (The Isotope Dilution Principle)

In LC-MS/MS analysis, the "soft" ionization process (Electrospray Ionization - ESI) is susceptible to competition from co-eluting matrix components. This results in signal suppression or enhancement, rendering absolute peak areas unreliable.

4-HBA-d4 serves as the ideal internal standard because it possesses:

-

Physicochemical Equivalence: The deuterium labeling (

on the aromatic ring) minimally impacts lipophilicity. The retention time (RT) of 4-HBA-d4 is virtually identical to native 4-HBA, ensuring they experience the exact same matrix environment at the moment of ionization. -

Mass Resolution: The +4 Da shift (typically replacing ring protons) moves the precursor and product ions outside the isobaric interference window of the native analyte.

-

Reaction Mimicry: In derivatization workflows, 4-HBA-d4 reacts with carbonyl targets at the same rate as the native reagent, correcting for reaction incompleteness.

Structural Specifications

-

Chemical Name: 4-Hydrazinobenzoic acid-2,3,5,6-d4

-

Molecular Weight: ~156.17 g/mol (vs. 152.15 g/mol for native)

-

Labeling Position: Aromatic ring protons (Stable; non-exchangeable in standard LC mobile phases).

Part 2: Application A - Quantifying Genotoxic Impurities (GTI)

Regulatory bodies (FDA/EMA) require trace-level monitoring of hydrazine impurities in APIs. 4-HBA is a known degradation product of Agaritine and a synthetic intermediate.

Analytical Workflow: GTI in API Matrix

The following workflow describes the quantification of 4-HBA in a drug substance (e.g., Deferasirox) using 4-HBA-d4.

Figure 1: Workflow for the trace quantification of 4-HBA impurities in pharmaceutical drug substances.

Mass Spectrometry Parameters (MRM)

The carboxylic acid moiety allows for sensitive detection in Negative ESI mode (deprotonation). However, positive mode is also viable depending on mobile phase pH.

Table 1: Optimized MRM Transitions

| Compound | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| 4-HBA (Native) | ESI (-) | 151.1 | 107.1 | 15 | Loss of |

| 4-HBA (Native) | ESI (-) | 151.1 | 134.1 | 10 | Loss of |

| 4-HBA-d4 (IS) | ESI (-) | 155.1 | 111.1 | 15 | Loss of |

| 4-HBA-d4 (IS) | ESI (-) | 155.1 | 138.1 | 10 | Loss of |

Note: Transitions must be experimentally optimized. The loss of

Protocol: Sample Preparation

-

Stock Preparation: Dissolve 4-HBA-d4 in DMSO to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock to 1 µg/mL in Methanol.

-

Sample Extraction:

-

Weigh 50 mg of API.

-

Add 50 µL of Working IS Solution.

-

Dilute to 10 mL with 50:50 Methanol:Water (0.1% Formic Acid).

-

Sonicate for 15 minutes. Centrifuge at 10,000 rpm for 5 min.

-

-

Analysis: Inject 5 µL of supernatant onto a C18 column (e.g., Zorbax SB-C18).

Part 3: Application B - Derivatization for Metabolomics

Beyond impurity testing, 4-HBA is a potent reagent for analyzing reducing sugars and aldehydes . The hydrazine group reacts with the carbonyl to form a stable hydrazone, improving RP-LC retention and ionization.

Reaction Mechanism

The 4-HBA-d4 reagent is used here to create a "surrogate analyte" or for differential isotope labeling (DIL).

Figure 2: Derivatization of carbonyls using 4-HBA-d4 to enhance ionization and retention.

Protocol: Derivatization of Reducing Sugars

-

Reagent Prep: Prepare 5 mg/mL 4-HBA-d4 in Methanol containing 5% Acetic Acid.

-

Reaction: Mix 100 µL sample (biofluid) with 100 µL Reagent.

-

Incubation: Heat at 50°C for 30 minutes.

-

Quenching: Cool to room temperature. Inject directly.

-

Result: Glucose, Fructose, and other reducing sugars will appear as their d4-hydrazone derivatives, distinguishable from native sugars if a "light" (d0) reagent was used for the control group (Differential Isotope Labeling).

Part 4: Validation & Quality Assurance (Self-Validating Systems)

To ensure scientific integrity, the following validation parameters must be assessed.

Isotope Purity Check

Before use, inject a high concentration of 4-HBA-d4 (1 µg/mL) and monitor the native transition (151 -> 107).

-

Acceptance Criteria: The contribution of the IS to the native analyte channel (isotopic cross-talk) must be < 0.5% of the LLOQ area.

Matrix Effect Assessment (Matuszewski Method)

Compare the peak area of 4-HBA-d4 spiked into:

-

Set A: Pure solvent (Mobile phase).

-

Set B: Post-extraction matrix (Blank API extract).

-

Interpretation: An MF between 0.8 and 1.2 indicates acceptable ionization recovery. If MF < 0.5, significant suppression is occurring; increase the dilution factor or improve chromatographic separation.

References

-

Genotoxic Impurity Analysis (Deferasirox)

-

Tiwari, P. K., et al. (2013).[1] "Low Level Determination of Genotoxic Impurity in Deferasirox Formulation." Scientific Research Publishing.

-

-

Agaritine Metabolism & Toxicology

-

Walton, K., et al. (2001). "The metabolism and bioactivation of agaritine and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase."[2] Toxicology.

-

-

Derivatization of Aldehydes

-

D. A. Sousa, et al. (2018).[3] "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD." Microchemical Journal.

-

-

General LC-MS Quantitation Guidelines

Sources

- 1. researchgate.net [researchgate.net]

- 2. The metabolism and bioactivation of agaritine and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

Methodological & Application

Application Note: 4-Hydrazinobenzoic Acid-d4 (4-HBA-d4) Derivatization for High-Sensitivity LC-MS/MS Analysis

Executive Summary

This guide details the protocol for using 4-Hydrazinobenzoic Acid (4-HBA) and its deuterated isotopologue (4-HBA-d4) as derivatization agents for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While electrospray ionization (ESI) is powerful, many carbonyl-containing analytes (ketosteroids, reducing sugars, short-chain aldehydes) suffer from poor ionization efficiency due to low proton affinity and lack of chargeable moieties. 4-HBA addresses this by introducing a benzoic acid moiety , which enhances ionization in negative mode (as carboxylate) or positive mode (via hydrazine nitrogen), and a hydrophobic ring that improves retention on Reverse Phase (RP) columns.

The inclusion of the d4-variant enables Differential Isotope Labeling (DIL) , allowing for precise relative quantification between control and disease states by eliminating ionization suppression bias.

Chemical Basis & Mechanism

The core reaction is a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the analyte, catalyzed by acid. This forms a stable hydrazone linkage.[1]

Reaction Mechanism[2][3][4]

-

Nucleophilic Attack: The terminal nitrogen of 4-HBA attacks the electrophilic carbonyl carbon.

-

Proton Transfer: Acid catalysis facilitates the transfer of a proton to the oxygen.

-

Dehydration: Water is eliminated, forming the C=N double bond (hydrazone).

Key Advantage: The resulting derivative possesses a conjugated system (UV active) and a permanent dipole, significantly lowering the Limit of Detection (LOD).

Figure 1: Reaction mechanism of 4-HBA with a carbonyl compound to form a stable hydrazone.[2]

Experimental Protocol

Materials & Reagents[1][2][3][5][6]

-

Reagent A (Light): 4-Hydrazinobenzoic acid (4-HBA-d0) [CAS: 1128-23-0]

-

Reagent B (Heavy): 4-Hydrazinobenzoic acid-d4 (4-HBA-d4) [CAS: 24589-77-3 (unlabeled parent)] Note: Ensure d4 label is on the aromatic ring.

-

Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

-

Catalyst: Formic Acid (FA) or Acetic Acid (AA).

-

Buffer: Pyridine (optional, for buffering strongly acidic samples).

Solution Preparation

| Solution | Composition | Stability |

| Derivatization Solvent | MeOH containing 5% Acetic Acid (v/v). | Freshly prepared |

| 4-HBA-d0 Stock | 10 mg/mL in Derivatization Solvent. | 1 week at 4°C (Dark) |

| 4-HBA-d4 Stock | 10 mg/mL in Derivatization Solvent. | 1 week at 4°C (Dark) |

| Quenching Solution | 50% Acetone in water (v/v). | 1 month at RT |

Differential Isotope Labeling (DIL) Workflow

This workflow describes comparing a Control Sample (labeled light) vs. a Treated Sample (labeled heavy).

Step 1: Sample Preparation

-

Extract metabolites using standard protein precipitation (e.g., cold MeOH).

-

Evaporate supernatant to dryness under nitrogen.

Step 2: Derivatization Reaction

-

Tube A (Control): Reconstitute residue in 50 µL of 4-HBA-d0 Stock.

-

Tube B (Treated): Reconstitute residue in 50 µL of 4-HBA-d4 Stock.

-

Incubation: Vortex briefly. Incubate at 50°C for 60 minutes in a thermoshaker.

-

Note: For heat-sensitive steroids, 37°C for 2 hours is a safer alternative.

-

Step 3: Quenching & Mixing

-

Add 10 µL of Quenching Solution (Acetone) to both tubes.

-

Why? Acetone reacts with excess hydrazine reagent, preventing it from fouling the MS source or reacting with the other sample upon mixing.

-

-

Incubate for 10 mins at room temp.

-

Combine: Transfer the contents of Tube A and Tube B into a single vial (Total Volume ~120 µL).

Step 4: Analysis

-

Inject 5-10 µL into the LC-MS/MS system.

Figure 2: Differential Isotope Labeling (DIL) workflow for relative quantification.

LC-MS/MS Method Parameters

Column Selection:

-

General Carbonyls/Steroids: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Reducing Sugars: PFP (Pentafluorophenyl) or Amide HILIC column is required to separate isomers.

Mobile Phases:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient (General C18):

| Time (min) | % B | Flow (mL/min) |

|---|---|---|

| 0.0 | 5 | 0.3 |

| 1.0 | 5 | 0.3 |

| 10.0 | 95 | 0.3 |

| 12.0 | 95 | 0.3 |

| 12.1 | 5 | 0.3 |

| 15.0 | 5 | 0.3 |

MS Source Settings (ESI Positive):

-

Mode: Positive (forming [M+H]+) is generally more sensitive for the hydrazone due to the basic nitrogen, though Negative mode (forming [M-H]-) is possible due to the carboxylic acid on the HBA ring.

-

Capillary Voltage: 3.5 kV.

-

Temp: 350°C.

MRM Transitions:

For a target analyte with mass

-

Light (d0): Precursor

Product Ion. -

Heavy (d4): Precursor

Product Ion. -

Note: The mass shift is +4.025 Da .

Validation & Troubleshooting

Self-Validating Checks

-

Derivatization Efficiency: Monitor the disappearance of the underivatized analyte (if ionizable) or use a known standard (e.g., Testosterone) spiked into the sample. >95% conversion is expected.

-

Isotope Effect: d0 and d4 isotopologues should co-elute perfectly (or with negligible shift) to ensure they experience the same matrix effects.

-

Stability: Re-inject the sample after 24 hours in the autosampler. Variation in peak area should be <5%.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete reaction or pH too high. | Ensure pH is < 4.0 during reaction.[3] Increase incubation time to 90 min. |

| Peak Tailing | Interaction with free silanols. | Use a column with high end-capping. Add 5mM Ammonium Formate to mobile phase. |

| Source Contamination | Excess reagent entering MS. | Critical: Ensure the Acetone quenching step is performed. Divert flow to waste for the first 1-2 mins. |

| Double Peaks | Syn/Anti isomer formation. | Hydrazones can form geometric isomers. Adjust gradient to merge them or sum the peak areas. |

References

-

Alves, E., et al. (2018). "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD."[2][4] Talanta, 188, 23-31.

-

Kozlik, P., et al. (2019). "Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds." ACS Omega, 4(11), 14612–14622.

-

BenchChem Protocols. "Synthesis and handling of 4-Hydrazinobenzoic Acid."

-

LGC Standards. "4-Hydrazinobenzoic Acid-d4 Hydrochloride Reference Material."

Sources

Precision Kinetics: Optimizing Incubation for 4-Hydrazinobenzoic Acid-d4 (4-HBA-d4) Derivatization in LC-MS Quantitation

Abstract

Derivatization with 4-Hydrazinobenzoic Acid (4-HBA) is a gold-standard method for enhancing the ionization efficiency of carbonyl-containing compounds (aldehydes, ketones, and reducing sugars) in negative-mode Electrospray Ionization (ESI-MS). The introduction of the deuterated isotopologue, 4-HBA-d4 , enables precise quantitative analysis via Stable Isotope Dilution (SID) or differential isotope labeling. However, the reaction kinetics of hydrazone formation are highly dependent on steric hindrance and matrix pH. This guide provides a rigorous, self-validating methodology to determine the optimal incubation time, ensuring maximum yield while mitigating analyte degradation or solvent evaporation.

Introduction: The Chemistry of Reliability

The core reaction involves the nucleophilic attack of the hydrazine nitrogen of 4-HBA-d4 onto the electrophilic carbonyl carbon of the analyte. This acid-catalyzed condensation releases a water molecule to form a stable hydrazone.

Why Optimize?

-

Under-incubation: Results in poor sensitivity and non-linear quantitation due to incomplete conversion.

-

Over-incubation: Risks hydrolysis of the formed hydrazone, degradation of thermally labile analytes, and non-specific background noise.

The "d4" variant (containing four deuterium atoms on the benzoic acid ring) behaves chemically identically to the light (d0) version but introduces a mass shift of +4 Da. This allows for the correction of matrix effects when used as an internal standard or enables comparative metabolomics between two sample groups (e.g., Control vs. Treated).

Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of the hydrazone derivative.

Figure 1: Acid-catalyzed condensation of 4-HBA-d4 with a carbonyl analyte to form a stable hydrazone.

Materials & Instrumentation

Reagents

-

Derivatization Reagent: 4-Hydrazinobenzoic acid-d4 (purity >98% isotopic enrichment).

-

Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

-

Catalyst: Glacial Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA). Note: AcOH is gentler and preferred for labile metabolites; TFA is faster but may cause hydrolysis.

-

Quenching Solution: 100 mM Ammonium Bicarbonate (pH 7.8) or simple dilution solvent (if analyzing immediately).

Instrumentation

-

Heating Block: Capable of maintaining

. -

LC-MS/MS: Triple Quadrupole (QqQ) or High-Resolution MS (Orbitrap/Q-TOF) operating in Negative Ion Mode (due to the carboxylic acid moiety on HBA).

Protocol 1: Kinetic Optimization (Time-Course Study)

Objective: Determine the time point (

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Analyte Mix: Prepare a representative standard mixture of your target analytes (e.g., 10 µM each in MeOH).

-

Reagent Solution: Dissolve 4-HBA-d4 in MeOH containing 5% Acetic Acid to a concentration of 5 mg/mL (approx. 30 mM). Fresh preparation is critical.

-

-

Experimental Setup:

-

Prepare 6 identical reaction vials.

-

Add 50 µL Analyte Mix + 50 µL Reagent Solution to each vial.

-

Seal tightly to prevent evaporation.

-

-

Incubation:

-

Place all vials in the heating block at

. -

Remove vials at the following intervals:

- : 15 mins

- : 30 mins

- : 45 mins

- : 60 mins

- : 90 mins

- : 120 mins

-

-

Quenching & Analysis:

-

Immediately upon removal, place the vial on ice for 1 minute.

-

Add 100 µL Water (or mobile phase A) to quench the acidic environment and dilute the sample.

-

Inject onto LC-MS.[1]

-

Results & Discussion: Interpreting the Kinetics

Analyze the Peak Area of the derivatized analyte (Parent Mass + 139 Da for d4-HBA - H2O) plotted against time.

Data Interpretation Table

| Time (min) | Relative Intensity (%) | Status | Interpretation |

| 15 | 40-60% | Incomplete | Reaction is kinetically limited. High variability expected. |

| 30 | 85-90% | Near-Peak | Acceptable for high-throughput screening, but risks precision errors. |

| 45 | 98-100% | Optimal | Plateau reached. Robust window for processing. |

| 60 | 98-100% | Stable | Safe zone. No significant degradation observed. |

| 90 | 95% | Slight Decay | Onset of hydrolysis or thermal degradation for sensitive species. |

| 120 | 80% | Degradation | Significant loss of signal. Over-incubation. |

Note: Data above is exemplary for a typical aliphatic aldehyde. Ketones may require longer times (60-90 min) due to steric hindrance.

Decision Logic for Optimization

Use the following workflow to validate your specific analyte's requirements.

Figure 2: Decision tree for selecting optimal incubation parameters based on kinetic data.

Protocol 2: Optimized Standard Workflow

Based on general validation for small molecule carbonyls, the following protocol is recommended as a starting point for routine analysis.

-

Sample Prep: Mix 20 µL biological fluid (plasma/urine) with 80 µL MeOH to precipitate proteins. Centrifuge and collect supernatant.

-

Derivatization:

-

Mix 50 µL Supernatant with 25 µL 4-HBA-d4 Reagent (5 mg/mL in MeOH with 5% Acetic Acid).

-

Optional: Add 25 µL 4-HBA-d0 (Light) standard if performing ratio-metric quantitation.

-

-

Incubation: Heat at

for 60 minutes . -

Stop Solution: Add 75 µL of 0.1% Formic Acid in Water.

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: Negative Mode ESI. Monitor [M-H]⁻ transitions.

-

Troubleshooting & Critical Considerations

-

Solvent Evaporation: If reaction volume is <50 µL, use a PCR thermocycler with a heated lid to prevent condensation on the cap, which alters reagent concentration.

-

Acid Type: For highly sterically hindered ketones (e.g., steroids), Acetic Acid may be too weak. Switch to 1% TFA, but reduce incubation time to 30 minutes to prevent degradation.

-

Mass Shift: Remember that 4-HBA-d4 adds a net mass of +138.05 Da (Reagent MW) - 18.01 Da (Water) = +120.04 Da to the analyte (approximate, depending on exact d4 position and isotope weight). Verify the exact precursor mass using the specific Certificate of Analysis for your d4 reagent.

References

-

Determination of Aldehydes via HBA Derivatization Lima, A. et al.[2] "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD." Journal of Chromatography B, 2018.

-

Hydrazine-based Derivatization for MS Sensitivity Sun, F. et al. "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Analytical Chemistry, 2013.[3] (Provides mechanistic parallel for hydrazine-carboxylic acid reagents).

-

General Derivatization Strategies in LC-MS Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 2011.

Sources

- 1. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Carbonyl-Containing Analytes in Biological Matrices Using 4-Hydrazinobenzoic Acid-d4 as an Internal Standard

Abstract

This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of carbonyl-containing compounds in complex biological matrices, such as human plasma. The method utilizes a derivatization strategy with 4-Hydrazinobenzoic Acid (HBA) to enhance the chromatographic retention and mass spectrometric response of the target analytes. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, 4-Hydrazinobenzoic Acid-d4 (HBA-d4), is employed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all aspects of method development, from sample preparation and derivatization to LC-MS/MS optimization and full validation according to regulatory guidelines.

Introduction: The Analytical Challenge of Carbonyls and the Power of Derivatization with a Deuterated Internal Standard

The quantitative analysis of small molecules containing carbonyl functional groups (aldehydes and ketones) in biological fluids is a common challenge in pharmaceutical research and clinical diagnostics. These compounds are often present at low concentrations and can be difficult to analyze directly by LC-MS/MS due to their polarity and potential for poor ionization efficiency. Chemical derivatization can significantly improve their analytical properties.[1][2] 4-Hydrazinobenzoic Acid (HBA) is an effective derivatizing agent that reacts with carbonyls to form stable hydrazones, which exhibit enhanced chromatographic retention and ionization efficiency in mass spectrometry.[3][4]

The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and other sources of variability inherent in LC-MS/MS analysis of complex samples.[5][6] A deuterated internal standard, such as 4-Hydrazinobenzoic Acid-d4 (HBA-d4), co-elutes with the derivatized analyte and experiences similar ionization suppression or enhancement, thus providing reliable correction and ensuring high accuracy and precision.[5][7] This application note will detail a comprehensive workflow for developing and validating a robust LC-MS/MS method for a model carbonyl-containing analyte using HBA derivatization and HBA-d4 as the internal standard.

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Model Analyte (e.g., a specific ketone-containing drug or biomarker)

-

4-Hydrazinobenzoic Acid (HBA), >98% purity

-

4-Hydrazinobenzoic Acid-d4 (HBA-d4) Hydrochloride, >98% purity, isotopic purity >99% D[][9]

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Human plasma (sourced from an accredited supplier)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the derivatized analytes.

Method Development and Optimization

The successful development of this LC-MS/MS method hinges on the careful optimization of several key stages: sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Derivatization Workflow

A protein precipitation followed by derivatization is a robust approach for extracting the analyte from the plasma matrix.[5][10]

Figure 1: Sample preparation and derivatization workflow.

Protocol 1: Sample Preparation and Derivatization

-

Sample Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the HBA-d4 internal standard working solution (concentration to be optimized).

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Derivatization: Add 20 µL of HBA solution (e.g., 1 mg/mL in methanol).

-

Incubation: Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Optimization

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the derivatized analyte and internal standard, well-separated from any matrix interferences.

| Parameter | Optimized Condition | Rationale |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient Elution | A linear gradient from 5% to 95% B over 5 minutes | To ensure efficient elution of the derivatized, more hydrophobic analyte. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency. |

| Column Temperature | 40°C | Reduces viscosity and can improve peak shape and reproducibility. |

Mass Spectrometry Optimization

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Parameter Optimization:

-

Infusion: Infuse standard solutions of the derivatized analyte and HBA-d4 directly into the mass spectrometer to determine the precursor ions ([M+H]⁺).

-

Product Ion Scan: Perform a product ion scan on the precursor ions to identify the most abundant and stable product ions for quantification (quantifier) and confirmation (qualifier).

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |

| Derivatized Analyte | Analyte-specific | Analyte-specific | Analyte-specific | To be optimized |

| Derivatized HBA-d4 (IS) | Analyte-specific + 4 Da | Analyte-specific | Analyte-specific | To be optimized |

Note: The exact m/z values will depend on the molecular weight of the target analyte.

Method Validation

A full method validation should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) to ensure the reliability of the data.[11][12]

Figure 2: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (FDA Guideline) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| Accuracy & Precision | The closeness of the determined value to the nominal concentration and the reproducibility of measurements. | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[13] |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with accuracy within ±20% and precision ≤ 20%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |

Results and Discussion

A well-developed and validated method using HBA derivatization and HBA-d4 as an internal standard will demonstrate excellent linearity over the desired concentration range, with high accuracy and precision. The use of the deuterated internal standard effectively compensates for any variability in sample preparation and matrix effects, leading to reliable and reproducible results. The chromatographic separation should provide baseline resolution of the derivatized analyte from endogenous interferences, ensuring the selectivity of the method.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust LC-MS/MS method for the quantification of carbonyl-containing compounds in biological matrices. The strategic use of 4-Hydrazinobenzoic Acid for derivatization, coupled with its deuterated analog as an internal standard, offers a powerful solution to overcome common analytical challenges. This methodology ensures high sensitivity, selectivity, accuracy, and precision, making it suitable for regulated bioanalysis in drug development and clinical research.

References

- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

-

How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Patsnap. Available at: [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Tecan. Available at: [Link]

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. Agilex Biolabs. Available at: [Link]

-

Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. University of Tartu. Available at: [Link]

-

Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Bioanalysis. Available at: [Link]

-

Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. Available at: [Link]

-

4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Springer. Available at: [Link]

-

4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Low Level Determination of Genotoxic Impurity in Deferasirox Formulation - SCIRP. Scientific Research Publishing. Available at: [Link]

-

4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1246816-67-0| Chemical Name : 4-Hydrazinobenzoic Acid-d4 Hydrochloride | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

Sources

- 1. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromsoc.jp [chromsoc.jp]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 7. d-nb.info [d-nb.info]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 13. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

Application Note: High-Precision Quantitation of Fecal Metabolites via 4-Hydrazinobenzoic Acid (4-HBA) Isotope Labeling LC-MS/MS

Executive Summary

Fecal metabolomics is a critical frontier in understanding host-microbiome interactions.[1] However, key targets such as Short-Chain Fatty Acids (SCFAs) and ketone-bearing steroids suffer from poor ionization efficiency, high volatility, and severe matrix suppression in native Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide details a robust protocol for Chemical Isotope Labeling (CIL) using 4-Hydrazinobenzoic Acid (4-HBA) and its deuterated isotopologue (4-HBA-d4 ).[1] Unlike standard external calibration, this method utilizes 4-HBA-d4 to generate a stable-isotope-labeled internal standard (IS) for every analyte in the sample, effectively nullifying matrix effects and retention time shifts.

Scientific Rationale & Mechanism

The Challenge: "The Invisible Metabolome"

Fecal matrices are chemically complex.[1] Key metabolites like Acetate, Propionate, and Butyrate are:

-

Volatile: Lost during solvent evaporation.[1]

-

Hydrophilic: Poorly retained on standard C18 Reverse Phase columns.[1]

-

Poorly Ionizable: Lack strong acidic/basic groups for ESI.[1]

The Solution: 4-HBA Derivatization